molecular formula C3H6F2 B1362545 1,3-Difluoropropane CAS No. 462-39-5

1,3-Difluoropropane

Cat. No.: B1362545
CAS No.: 462-39-5
M. Wt: 80.08 g/mol
InChI Key: OOLOYCGJRJFTPM-UHFFFAOYSA-N
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Description

1,3-Difluoropropane is an organic compound with the molecular formula C3H6F2. It is a fluorinated derivative of propane, where two hydrogen atoms are replaced by fluorine atoms at the first and third positions of the propane chain.

Preparation Methods

1,3-Difluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanediol with hydrofluoric acid. The process typically involves mixing 1,3-propanediol with a catalyst such as sulfuric acid or phosphoric acid and heating the mixture to obtain a phosphoric ester of 1,3-propanediol. This intermediate is then reacted with hydrofluoric acid to produce this compound .

Chemical Reactions Analysis

1,3-Difluoropropane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for substitution reactions and specific catalysts for oxidation or reduction processes. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,3-Difluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-difluoropropane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. For instance, in its complex with water, this compound forms weak hydrogen bonds, which can influence its behavior in different environments .

Comparison with Similar Compounds

1,3-Difluoropropane can be compared with other fluorinated alkanes such as:

  • 1,1-Difluoroethane
  • 1,2-Difluoroethane
  • 1,1,1-Trifluoropropane

These compounds share similarities in their fluorine substitution patterns but differ in their specific chemical and physical properties. The unique aspect of this compound is the positioning of the fluorine atoms, which can lead to distinct conformational and reactivity profiles .

Properties

IUPAC Name

1,3-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLOYCGJRJFTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196762
Record name Propane, 1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-39-5
Record name Propane, 1,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 1,3-Difluoropropane?

A1: this compound (C3H6F2) has a molecular weight of 78.07 g/mol []. Research utilizing microwave spectroscopy and ab initio calculations has been conducted to further understand its structural and conformational properties []. Additionally, infrared spectroscopy has been used to study its vibrational spectra and confirm its conformational stability [].

Q2: What is known about the conformational properties of this compound?

A3: this compound exhibits different conformational preferences due to intramolecular interactions. The most stable conformation is gauche-gauche (GG), followed by AG, AA, and GG' []. This order is primarily driven by a strong dipole-dipole interaction between the highly polarized C-F bonds, highlighting the significance of electrostatic interactions alongside the gauche effect in determining conformational behavior [].

Q3: How does this compound behave in different phases and temperatures?

A4: Research utilizing infrared spectroscopy has revealed the presence of various conformers of 2,2-di(fluoromethyl)-1,3-difluoropropane (TFN), a related compound, in different states and temperatures []. This finding suggests that this compound may exhibit similar behavior. The study indicated that the most stable conformers, S4 and D2d, lack 1,3-parallel CF interactions and dominate at lower temperatures []. As the temperature increases, higher energy conformers like C1* and C1 become more prevalent, particularly in the plastic crystal phase observed at temperatures below the melting point [].

Q4: How can this compound be utilized in waste heat recovery systems?

A5: Research has explored the use of this compound in mixed working fluids for heat pump systems designed for waste heat recovery []. Specifically, a mixture of 25% isobutene and 75% this compound demonstrated a high coefficient of performance (3.22) in recovering low-grade waste heat from a milk powder production spray dryer []. This application highlights the potential of this compound as a component in sustainable energy solutions.

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